molecular formula C5H10O3 B032942 ethyl (2S)-2-hydroxypropanoate CAS No. 687-47-8

ethyl (2S)-2-hydroxypropanoate

Cat. No. B032942
CAS RN: 687-47-8
M. Wt: 118.13 g/mol
InChI Key: LZCLXQDLBQLTDK-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of ethyl (2S)-2-hydroxypropanoate involves several approaches, highlighting the versatility and creativity in organic synthesis. One method involves the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, leading to ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This process demonstrates the precision in achieving desired stereochemistry through controlled reaction conditions (Meng, Zhu, & Zhang, 2008). Furthermore, the enzymatic synthesis of related compounds showcases the biocatalytic approach to obtaining chiral hydroxy esters, underlining the importance of sustainable and selective methodologies in chemical synthesis (Yamamoto, Matsuyama, & Kobayashi, 2002).

Molecular Structure Analysis

The molecular structure of ethyl (2S)-2-hydroxypropanoate derivatives can be determined through various analytical techniques, including X-ray crystallography. Such analyses reveal intricate details about the compound's geometry, intermolecular interactions, and crystal packing, providing insights into its physical and chemical behavior. The structural elucidation of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate via single-crystal X-ray diffraction illustrates the compound's molecular arrangement and potential interactions contributing to its stability and reactivity (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Ethyl (2S)-2-hydroxypropanoate undergoes various chemical reactions, reflecting its reactive hydroxyl and ester functional groups. For instance, its transformation through deprotonation and subsequent reactions with nucleophiles demonstrates the compound's versatility as a synthetic building block. Such reactions enable the synthesis of a wide range of compounds, including amino acid derivatives and heterocyclic compounds, highlighting the compound's utility in creating complex molecular architectures (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Scientific Research Applications

Eco-Friendly Solvent Use

Ethyl lactate (ethyl 2-hydroxypropanoate) is recognized for its eco-friendly characteristics and has found wide applications in the food, pharmaceutical, and fine chemical industries. It shows potential as a solvent in supercritical media and as a cosolvent in supercritical extraction processes or antisolvent precipitation processes. The phase behavior of ethyl lactate with CO2 is crucial for the modeling and design of these processes (Bermejo et al., 2013).

Enantioselective Acylation in Organic Synthesis

Ethyl 2- and 3-furyl- and 2- and 3-thienyl-3-hydroxypropanoates have been kinetically resolved by Candida antarctica lipases A and B with vinyl esters. This study contributes to understanding the lipase enantiopreference and substrate structure, highlighting the behavior of the lipase A in O-acylations of secondary alcohols (Brem et al., 2011).

Enzymatic Hydrolysis Applications

The enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes (PCL, PLE, and CRL) was studied, showing that ultrasound led to a decrease in reaction time without significantly impacting the yield or enantiomeric excess of reaction products (Ribeiro et al., 2001).

Hydrolysis of Carboxylic Esters

Ethyl 2-hydroxypropanoate demonstrates a unique phase behavior in its acid-catalyzed hydrolysis, showing tighter transition-state complex hydration via hydrogen bonding compared to similar esters. This behavior is indicative of specific solvent-mediated kinetic effects in such reactions (Mata-Segreda, 2004).

Extraction Solvent for Bioactive Compounds

Ethyl lactate's potential as an extraction solvent for bioactive compounds has been investigated, especially in extracting phenolic compounds from Cytisus scoparius. Its efficiency and eco-friendly nature make it a promising solvent for industrial applications in extracting plant phenolics and showing antioxidant activity (Lores et al., 2015).

Safety And Hazards

This involves studying the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken while handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and how the synthesis of the compound could be improved.


properties

IUPAC Name

ethyl (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCLXQDLBQLTDK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042336
Record name (L)-(-)-Ethyl lactate
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Propanoic acid, 2-hydroxy-, ethyl ester, (2S)-
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Record name (L)-Ethyl lactate
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Vapor Pressure

1.6 [mmHg]
Record name (L)-Ethyl lactate
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Product Name

ethyl (2S)-2-hydroxypropanoate

CAS RN

687-47-8
Record name Ethyl L-lactate
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Record name (L)-(-)-Ethyl lactate
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Record name Propanoic acid, 2-hydroxy-, ethyl ester, (2S)-
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Record name (L)-(-)-Ethyl lactate
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Record name Ethyl (S)-2-hydroxypropionate
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Record name ETHYL L-LACTATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The compositions of biosolvents are obtained by mixing ethyl lactate with the desired fatty acid esters. Ethyl lactate is produced by esterification of lactic acid with ethanol. However, a major problem of this reaction is that it is balanced. It is therefore necessary to displace the equilibrium for obtaining a suitable yield. This is notably possible by using excess ethanol or by continuously drawing off the water formed during the reaction. The solutions presently set into place for solving this major problem are at the origin of a substantial increase in the cost of ethyl lactate. Another problem is the oligomerization of lactic acid during the reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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